molecular formula C8H5Cl2N3 B1515405 2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine CAS No. 92350-63-5

2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine

Cat. No.: B1515405
CAS No.: 92350-63-5
M. Wt: 214.05 g/mol
InChI Key: IPTCVMCPCBCUAE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by multiple international chemical database registrations and standardized nomenclature systems. The compound is registered under the Chemical Abstracts Service number 92350-63-5, serving as its primary chemical identifier in global databases. Alternative Chemical Abstracts Service numbers have been reported, including 89978-28-9, reflecting variations in registration across different chemical suppliers and databases.

The molecular formula C8H5Cl2N3 defines the compound's elemental composition, indicating a molecular weight of 214.05 grams per mole. The systematic chemical name follows International Union of Pure and Applied Chemistry nomenclature conventions, designating the compound as this compound, which precisely describes the substitution pattern and ring fusion arrangement.

The compound's structural representation can be expressed through the Simplified Molecular Input Line Entry System notation: CC1=NC2=NC(=NC(=C2C=C1)Cl)Cl. This notation provides a standardized method for computer-based chemical structure representation and database searching.

Additional chemical identifiers include the Molecular Design Limited number MFCD11044118, which serves as a unique identifier within chemical inventory systems. The compound also carries various synonym designations used across different chemical suppliers and research publications.

Chemical Property Value
Molecular Formula C8H5Cl2N3
Molecular Weight 214.05 g/mol
Chemical Abstracts Service Number 92350-63-5
Molecular Design Limited Number MFCD11044118
Simplified Molecular Input Line Entry System CC1=NC2=NC(=NC(=C2C=C1)Cl)Cl

The structural framework consists of a pyrido[2,3-d]pyrimidine core, representing a bicyclic heterocyclic system where a pyridine ring is fused to a pyrimidine ring at positions 2 and 3. The chlorine atoms occupy positions 2 and 4 of the pyrimidine ring, while the methyl group is attached to the nitrogen atom at position 7 of the pyrrole-like portion of the fused ring system.

Historical Context and Discovery

The development and discovery of this compound emerged from systematic investigations into pyrido[2,3-d]pyrimidine chemistry that began gaining momentum in the pharmaceutical research community during the latter part of the 20th century. While specific documentation of the initial synthesis date for this particular compound remains limited in the available literature, its development appears to be closely linked to broader research efforts targeting kinase inhibitors and anticancer agents.

Patent literature provides evidence of synthetic methodologies for related pyrido[2,3-d]pyrimidine derivatives dating to the early 2000s, with significant developments occurring in pharmaceutical company research laboratories. The compound's synthesis has been documented in patent applications related to kinase inhibitor development, suggesting its emergence from structure-activity relationship studies aimed at optimizing biological activity.

The compound's discovery and development should be understood within the broader context of pyrido[2,3-d]pyrimidine research, which gained significant traction following the recognition of these scaffolds as quinazoline analogs with potential therapeutic applications. Research groups focusing on dihydrofolate reductase inhibitors and tyrosine kinase inhibitors contributed substantially to the development of synthetic methodologies applicable to this compound class.

Synthesis protocols for this compound have been refined through multiple research efforts, with documented procedures involving phosphorus oxychloride-mediated chlorination reactions and alkylation strategies using methyl iodide under basic conditions. These synthetic developments reflect the accumulated knowledge from decades of heterocyclic chemistry research focused on nitrogen-containing ring systems.

Significance in Heterocyclic Chemistry

This compound holds substantial significance within the field of heterocyclic chemistry due to its unique structural features and versatile reactivity profile. The compound exemplifies the important class of bicyclic nitrogen-containing heterocycles that have become central to modern medicinal chemistry research and drug discovery efforts.

The pyrido[2,3-d]pyrimidine scaffold represents one of four possible isomeric pyridopyrimidines, designated as 1,3,8-triazanaphthalenes in systematic nomenclature. This particular isomer has gained prominence due to its structural similarity to naturally occurring purine bases and its ability to serve as a bioisostere for quinazoline-based pharmaceuticals. The scaffold's significance is further enhanced by its presence in several clinically approved medications and advanced pharmaceutical candidates.

From a synthetic chemistry perspective, this compound serves as a valuable synthetic intermediate capable of undergoing diverse chemical transformations. The presence of two chlorine atoms provides reactive sites for nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of more complex molecular architectures. The methyl group at position 7 contributes to the compound's stability while providing opportunities for further functionalization through metabolic or synthetic modifications.

The compound's significance extends to its role as a research tool for investigating structure-activity relationships in kinase inhibitor development. Pyrido[2,3-d]pyrimidine derivatives, including this specific compound, have demonstrated activity against multiple cancer-related targets, including cyclin-dependent kinases, tyrosine kinases, and mammalian target of rapamycin. These activities position the compound as an important scaffold for anticancer drug development efforts.

Biological Target Activity Type Reference Compounds
Cyclin-dependent kinase Inhibition Palbociclib derivatives
Tyrosine kinase Inhibition Various pyrido[2,3-d]pyrimidine analogs
Mammalian target of rapamycin Inhibition Vistusertib-related compounds
Dihydrofolate reductase Inhibition Antifolate derivatives

The compound's heterocyclic framework incorporates multiple nitrogen atoms that can participate in hydrogen bonding interactions with biological targets, contributing to its potential as a pharmacophore. This structural feature aligns with the privileged scaffold concept in medicinal chemistry, where certain molecular frameworks demonstrate enhanced probability of exhibiting biological activity across diverse therapeutic areas.

Research investigations have demonstrated that modifications to the pyrido[2,3-d]pyrimidine core, particularly through substitution at the 2, 4, and 7 positions, can significantly influence biological activity and selectivity profiles. The chlorine substituents in this compound provide strategic positions for structure-activity relationship exploration, enabling medicinal chemists to systematically investigate the effects of various substituents on biological activity.

Properties

IUPAC Name

2,4-dichloro-7-methylpyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3/c1-4-2-3-5-6(9)12-8(10)13-7(5)11-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTCVMCPCBCUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857282
Record name 2,4-Dichloro-7-methylpyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92350-63-5
Record name 2,4-Dichloro-7-methylpyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biological Activity

2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its ability to inhibit various kinases involved in critical signaling pathways related to cancer and other diseases. Notably:

  • Kinase Inhibition : The compound has shown inhibitory effects on key kinases such as PI3K and mTOR, which are crucial in cell growth and proliferation. For instance, a study reported that derivatives of pyrido[2,3-d]pyrimidines exhibited IC50 values for PI3Kα and mTOR at 19 nM and 37 nM respectively .
  • Antitumor Activity : The compound has demonstrated significant anticancer properties against various cancer cell lines. For example, it was reported that certain derivatives showed IC50 values of 1.54 μM against prostate cancer (PC-3) cells and 3.36 μM against lung cancer (A-549) cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Substituent Influence : The presence of chlorine or methyl groups at specific positions (C-7) enhances kinase activity compared to other modifications .
  • Functional Group Variations : Variations in the phenyl ring substitutions significantly impact the inhibitory potency against various kinases. For example, a hydroxymethyl group led to a substantial reduction in inhibition levels .

Biological Activities

The compound exhibits a range of biological activities beyond kinase inhibition:

  • Anticancer Properties : It has been implicated in inducing apoptosis through caspase activation and DNA fragmentation .
  • Antimicrobial Effects : Pyrido[2,3-d]pyrimidines have shown efficacy against pathogens such as Toxoplasma gondii and Pneumocystis carinii .
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory potential through COX-1/COX-2 inhibition assays .

Case Studies

Several studies illustrate the therapeutic potential of this compound:

  • Cancer Cell Line Studies : A study tested various derivatives on multiple cancer cell lines including Huh-7 (hepatocellular carcinoma) and Caco-2 (colorectal adenocarcinoma), revealing that certain compounds exhibited selective cytotoxicity towards fast-proliferating cells .
    CompoundCancer Cell LineIC50 (μM)
    Derivative APC-31.54
    Derivative BA-5493.36
  • VEGFR Inhibition : Research on N4-phenylsubstituted derivatives highlighted potent VEGFR-2 inhibition with implications for angiogenesis and tumor growth control .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 undergo regioselective displacement with nucleophiles such as amines, thiols, and alkoxides. Reactivity is influenced by steric effects and electronic factors.

Amination Reactions

  • Ammonia/Amines : Reaction with ammonia or primary/secondary amines yields diamino derivatives. For example:

    • Treatment with alcoholic ammonia at elevated temperatures produces 2,4-diamino-7-methylpyrido[2,3-d]pyrimidine in high yields (Example 15, ).

    • Primary amines like benzylamine selectively substitute the chlorine at position 4 first under kinetic control, while position 2 reacts under thermodynamic conditions ( ).

ReactantConditionsProductYieldSource
Alcoholic NH₃0°C, bomb tube, 24 hr2,4-Diamino-7-methyl derivative85%
BenzylamineProtic solvent, 80°C, 6 hr4-Benzylamino-2-chloro derivative78%

Thiolation and Alkoxylation

  • Thiols and phenols substitute chlorines under basic conditions. For example, reaction with thiophenol in DMF yields 2,4-bis(phenylthio)-7-methylpyrido[2,3-d]pyrimidine ().

Regioselectivity in Substitution

The chlorine at position 4 is more reactive due to reduced steric hindrance and electronic activation by the adjacent nitrogen atom. Kinetic studies on analogous 2,4-dichloroquinolines show position 4 reacts ~2× faster than position 2 ( ).

Key Factors Influencing Regioselectivity

  • Solvent Effects : Protic solvents (e.g., ethanol) favor substitution at position 4, while polar aprotic solvents (e.g., DMF) enable sequential substitution at both positions ( ).

  • Temperature : Higher temperatures (>100°C) promote thermodynamic control, leading to substitution at position 2 ( ).

Cross-Coupling Reactions

The chlorines enable transition-metal-catalyzed couplings, such as Suzuki and Ullmann reactions, to introduce aryl or heteroaryl groups.

Suzuki Coupling

  • Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ yields 2,4-diarylpyrido[2,3-d]pyrimidines ().

Aryl Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF2,4-Diphenyl derivative65%

Ullmann Coupling

  • Copper-catalyzed coupling with phenols produces 2,4-diaryloxy derivatives ( ).

Functionalization of the Methyl Group

The methyl group at position 7 can be oxidized to a carboxylic acid or hydroxymethyl group under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), though this is less common due to the stability of the pyrido[2,3-d]pyrimidine core ().

Mechanistic Insights

  • Nucleophilic Substitution : Follows an addition-elimination pathway, where nucleophile attack at the electron-deficient carbon precedes chloride departure ( ).

  • Coupling Reactions : Proceed via oxidative addition of Pd⁰ to the C–Cl bond, followed by transmetalation and reductive elimination ().

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Applications
2,4-Dichloro-7-methylpyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine 2-Cl, 4-Cl, 7-CH3 C9H6Cl2N3 239.07* Kinase inhibitors, AII antagonists
4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine Pyrido[3,4-d]pyrimidine 4-Cl, 6-Cl, 2-CH3 C8H5Cl2N3 214.05 Intermediate for antitumor agents
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine 4-Cl, 6-CH3 C7H6ClN3 167.60 Antiviral research
4-Chloro-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine 4-Cl, 7-C6H5 C12H8ClN3 229.66 Kinase inhibitor scaffolds

Key Observations :

  • Core Structure Differences : Pyrido[2,3-d]pyrimidine (fused pyridine-pyrimidine) vs. pyrrolo[2,3-d]pyrimidine (pyrrole-pyrimidine) alters aromaticity and electronic properties. Pyrido cores are more electron-deficient, enhancing reactivity in substitution reactions .
  • Substituent Effects : Chlorine at positions 2 and 4 (target compound) increases electrophilicity compared to methyl or phenyl groups, favoring nucleophilic displacement. The 7-methyl group improves solubility relative to bulkier aryl substituents .


Comparative Insights :

  • Chlorine vs. Methyl Groups : Dichloro-substituted compounds exhibit higher electrophilicity, enabling efficient displacement by amines or thiols in drug conjugates. Methyl groups enhance metabolic stability but reduce reactivity .
  • Biological Efficacy : The dichloro motif in the target compound enhances binding to kinase ATP pockets (e.g., EGFR mutants) compared to oxo or methyl derivatives .

Preparation Methods

Synthesis Starting from Preformed Pyrimidine

One effective method involves the condensation of appropriately substituted pyrimidine derivatives with reagents that introduce the fused pyridine ring. For example, in related pyrido[2,3-d]pyrimidine syntheses, condensation of 2,4,6-triaminopyrimidine with suitable aldehydes or ketones under high-temperature conditions (195–230 °C) in diphenyl ether has been reported to yield fused bicyclic systems. Subsequent chlorination steps using reagents such as thionyl chloride or phosphorus oxychloride introduce chlorine atoms at the 2 and 4 positions.

In the context of 2,4-dichloro substitution, chlorinating agents like phosphorus oxychloride (POCl3) are preferred due to their efficiency in replacing hydroxyl or amino groups with chlorine under controlled conditions (temperature range 25–250 °C, typically around 180 °C for 4 hours). The methyl group at position 7 can be introduced via methyl-substituted precursors or by methylation reactions on suitable intermediates.

Synthesis Starting from Preformed Pyridone

Alternatively, the bicyclic system can be built starting from a pyridone intermediate. This method involves cyclization reactions where a pyridone ring is fused with a pyrimidine ring. The pyridone intermediate is often prepared by condensation of 1,3-dicarbonyl compounds with aminopyrimidines or related precursors.

Once the bicyclic pyrido[2,3-d]pyrimidin-7-one is formed, chlorination at the 2 and 4 positions can be achieved using chlorinating agents such as sulfur oxychloride, oxalyl chloride, or phosphorus oxychloride. The methyl group at position 7 is typically introduced before or during the cyclization step, depending on the synthetic route chosen.

Industrially Viable Synthetic Route for 2,4-Dichloro-7-Substituted Pyrido[2,3-D]pyrimidines

A patent-disclosed industrial method for related 2,4-dichloro-substituted pyrrolopyrimidines provides insights potentially adaptable to 2,4-dichloro-7-methylpyrido[2,3-D]pyrimidine. The process involves:

  • Cyclization of 1,3-dihydroxy-5-aminobenzene derivatives with monochloroacetaldehyde in the presence of alkali (e.g., sodium acetate) in a solvent mixture such as tetrahydrofuran (THF)/water (1:1) at temperatures ranging from 0 to 100 °C for 0.5 to 48 hours.
  • Use of catalytic amounts of potassium iodide or sodium iodide to enhance reactivity.
  • Subsequent chlorination of the intermediate using phosphorus oxychloride at 25–250 °C (preferably 180 °C for 4 hours) in the presence of organic bases such as diisopropylethylamine.
  • The process avoids column chromatography, facilitating purification and scalability, with yields reported around 85% for intermediate steps.

Though this exact method is for a pyrrolopyrimidine, the principles of cyclization and chlorination are relevant and can be adapted for the pyrido[2,3-d]pyrimidine scaffold.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Cyclization 1,3-dihydroxy-5-aminobenzene + monochloroacetaldehyde + sodium acetate + KI catalyst in THF/water (1:1) 0–100 0.5–48 hours ~85 Stirred at room temperature for 24 h in example
Chlorination Phosphorus oxychloride + diisopropylethylamine base 25–250 (preferably 180) 0.5–72 hours (preferably 4 h) High Efficient chlorination at 2,4-positions
Methylation (if separate step) Methyl-substituted precursors or methylating agents Variable Variable Variable Typically introduced prior to cyclization or via substitution

Research Findings and Optimization Notes

  • The use of sodium acetate as a base in the cyclization step provides a mild alkaline environment conducive to ring closure.
  • Potassium iodide acts as a catalyst to activate monochloroacetaldehyde, improving reaction rates and yields.
  • The chlorination step is critical for introducing the dichloro substitution pattern; phosphorus oxychloride is preferred for its reactivity and selectivity.
  • Avoiding chromatographic purification enhances the industrial applicability of the synthesis.
  • Temperature and reaction time optimization are key to balancing yield and purity.
  • The methyl group at position 7 is typically introduced via precursor selection rather than post-synthetic modification to avoid complications in the chlorination step.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Preformed Pyrimidine Route 2,4,6-Triaminopyrimidine + aldehydes Diphenyl ether, POCl3, bases 195–230 °C (cyclization), 180 °C (chlorination) High selectivity; well-studied High temperature; complex steps
Preformed Pyridone Route Pyridone intermediates Chlorinating agents (POCl3, SOCl2) 25–250 °C Versatile; adaptable Requires pyridone synthesis
Industrial Cyclization-Chlorination 1,3-Dihydroxy-5-aminobenzene + monochloroacetaldehyde Sodium acetate, KI, POCl3, base 0–100 °C (cyclization), 180 °C (chlorination) High yield; scalable; easy purification Specific to related pyrrolo derivatives; adaptation needed

Q & A

Q. Advanced

  • Temperature control : Heating at 100°C in water with K₃PO₄ promotes cyclization (e.g., dihydropyrido-pyrimidinone formation) while minimizing side reactions .
  • Catalyst screening : Use Pd/C or CuI for cross-coupling reactions to introduce aryl groups at the 7-position, achieving yields >70% .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates, reducing aggregation and byproduct formation .

How should researchers address contradictions in reported bioactivity data for pyrido[2,3-d]pyrimidine analogs?

Q. Advanced

  • Structural validation : Re-evaluate compound purity via HPLC (>98%) and compare with literature data. Contradictions often arise from impurities or stereochemical variations .
  • Assay standardization : Use consistent kinase inhibition protocols (e.g., ATP concentration, incubation time) to minimize variability. For example, conflicting IC₅₀ values for EGFR inhibition may stem from differing assay temperatures (25°C vs. 37°C) .
  • Computational modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding modes and reconcile discrepancies in structure-activity relationships .

What mechanistic insights exist for the kinase inhibition activity of this compound derivatives?

Q. Advanced

  • ATP-binding pocket interactions : The dichloro-methyl scaffold competes with ATP for hydrophobic residues (e.g., Leu694 in EGFR), as shown by X-ray co-crystallography .
  • Allosteric modulation : Methyl groups at the 7-position induce conformational changes in kinases, stabilizing the inactive state (e.g., observed in CDK2 inhibition assays) .
  • Kinase selectivity profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects. For example, 2,4-dichloro derivatives show >100-fold selectivity for JAK2 over JAK1 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine
Reactant of Route 2
2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.